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Deep-ncs

Cat. No.: B1251390
M. Wt: 457.6 g/mol
InChI Key: QGKLJJXZQPGSEI-UHFFFAOYSA-N
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Description

Contextualization of Neurotransmitter Transporter Inhibition in Chemical Biology

Neurotransmitter transporters are specialized proteins embedded in the membranes of neurons and glial cells, primarily responsible for the reuptake of neurotransmitter molecules from the synaptic cleft back into the presynaptic neuron or surrounding glial cells. This reuptake mechanism is essential for terminating synaptic transmission, recycling neurotransmitters for subsequent release, and maintaining the delicate balance of neurotransmitter levels in the brain sodir.nouni.lu. Key examples include the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), each responsible for the reuptake of their respective neurotransmitters sodir.no.

In chemical biology, the inhibition of these transporters represents a crucial pharmacological strategy for modulating synaptic neurotransmission. By blocking the reuptake process, inhibitors increase the availability of neurotransmitters in the synaptic cleft, thereby enhancing or prolonging their action. This mechanism is fundamental to the treatment of a wide array of conditions, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease sodir.nouni.lu. Understanding the mechanisms by which these inhibitors interact with transporters is vital for developing more effective and selective therapeutic agents.

Overview of Irreversible Inhibitors as Mechanistic Probes

Irreversible inhibitors are a distinct class of chemical probes that form stable, covalent bonds with their target proteins, leading to long-lasting or permanent inactivation of enzyme or transporter function sodir.noharvard.eduwikipedia.org. Unlike reversible inhibitors, which bind non-covalently and can dissociate from their targets, irreversible inhibitors typically involve a two-step mechanism: initial reversible binding followed by the formation of a covalent complex harvard.edu. This covalent modification often occurs at specific amino acid residues within or near the active site, such as serine, cysteine, threonine, or tyrosine, which possess nucleophilic side chains sodir.no.

The unique characteristic of irreversible binding makes these compounds invaluable tools in chemical biology and medicinal chemistry research. They serve as "mechanistic probes" to elucidate the roles of targeted proteins in healthy and diseased cells and tissues wikipedia.org. By permanently tagging or inactivating a protein, irreversible inhibitors can help researchers:

Study enzyme mechanisms: They can provide insights into the catalytic process by trapping specific conformational states or identifying critical active site residues sigmaaldrich.comnih.gov.

Validate drug targets: The sustained inhibition offered by irreversible probes can help confirm the therapeutic relevance of a particular protein in a biological pathway wikipedia.org.

Determine protein turnover rates: By irreversibly inactivating a protein and then monitoring the recovery of its activity over time, researchers can estimate the physiological half-life (turnover rate) of the target protein in living systems. This is particularly useful for proteins like neurotransmitter transporters, which are difficult to study in terms of their in vivo dynamics.

Historical Development and Significance of DEEP-NCS Research

This compound, chemically known as 1-[2-(diphenylmethoxy)ethyl]-4-[2-(4-isothiocyanatophenyl)ethyl]-piperazine, emerged as a significant compound in the study of neurotransmitter transporters due to its potent and irreversible inhibitory properties. Early research characterized this compound as a highly effective irreversible inhibitor of the dopamine transporter (DAT). This characterization was crucial for understanding the dynamics of DAT function and turnover in biological systems.

One of the key findings from the historical research on this compound was the demonstration of its irreversible inhibition of dopamine (DA) uptake in rat striatal synaptosomes in vitro. Washing experiments, designed to dissociate reversible inhibitors, confirmed that the inhibition elicited by this compound was indeed irreversible. Further kinetic analyses revealed that this compound produced its inhibitory effect by decreasing the maximum velocity (Vmax) of dopamine uptake and increasing the Michaelis constant (Km). The non-competitive component of transport blockade observed is consistent with the properties expected of an irreversible inhibitor.

Beyond in vitro studies, this compound proved to be a valuable tool for ex vivo investigations. Administration of this compound in rats resulted in a significant and long-lasting inhibition of dopamine transport. Crucially, the recovery of DAT activity following this compound inactivation allowed researchers to estimate the actual turnover rate of the transporter in vivo. The half-life (t½) for DAT recovery in rat striatum was determined to be approximately 6.1 days. This finding was particularly significant as it suggested a relatively low turnover rate for the DAT in vivo and indicated that this compound could serve as a powerful probe to study the physiological half-life of this critical neurotransmitter transporter without affecting its mRNA levels in the substantia nigra.

The ability of this compound to irreversibly inactivate DAT provided a unique experimental approach to investigate the synthesis, degradation, and regulation of the transporter, offering insights that were difficult to obtain with reversible inhibitors. Its selectivity, though not absolute (it was less potent on noradrenaline, serotonin, and choline (B1196258) transport), made it a valuable compound for dopamine transporter-specific research.

Table 1: Kinetic Effects of this compound on Dopamine Transport

ParameterControlThis compound (1-3 µM, in vitro)This compound (300 pmol, ex vivo, Day 3)
DA Uptake100%80-86% decreaseVery low (Day 1), then recovery
VmaxBaselineDecreasedDecreased by 36%
KmBaselineIncreasedIncreased by 164%
t½ for DAT Recovery (in vivo)N/AN/A6.1 days

Note: Data for in vitro effects on DA uptake represent a general decrease in activity. Specific Vmax and Km values are relative to control and indicate a non-competitive or mixed-type inhibition pattern.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31N3OS B1251390 Deep-ncs

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H31N3OS

Molecular Weight

457.6 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)-4-[2-(4-isothiocyanatophenyl)ethyl]piperazine

InChI

InChI=1S/C28H31N3OS/c33-23-29-27-13-11-24(12-14-27)15-16-30-17-19-31(20-18-30)21-22-32-28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-14,28H,15-22H2

InChI Key

QGKLJJXZQPGSEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)N=C=S)CCOC(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-(2-(diphenylmethoxy)ethyl-4-2-(4-isothiocyanatophenyl)ethyl)piperazine
DEEP-NCS

Origin of Product

United States

Synthetic Methodologies and Precursors of Deep Ncs

Chemical Pathways for DEEP-NCS Derivatization

The synthesis of this compound follows a linear reaction pathway starting from the protection of a piperazine (B1678402) derivative, followed by a series of substitutions and functional group transformations. The core of the synthesis involves the alkylation of piperazine at its two nitrogen atoms with different functionalized side chains. One side chain introduces the diphenylmethoxy group, while the other incorporates a latent isothiocyanate functionality in the form of a nitro group that is later reduced and converted. The final step involves the conversion of an amino group to the isothiocyanate group, which is the key reactive moiety of the this compound molecule. nih.gov

Precursor Compounds and Reaction Conditions in this compound Synthesis

The synthesis of this compound begins with commercially available starting materials and proceeds through several key intermediates. The reaction sequence and the primary precursors are outlined below. nih.gov

The initial step involves the preparation of 1-[2-(diphenylmethoxy)ethyl]piperazine (B2783935). This is followed by the addition of the second substituent to the other nitrogen of the piperazine ring. The synthesis culminates in the formation of the isothiocyanate group. nih.gov

A detailed breakdown of the precursors and intermediates is provided in the table below.

StepPrecursor 1Precursor 2Intermediate/Product
11-chloro-2-(diphenylmethoxy)ethanePiperazine1-[2-(diphenylmethoxy)ethyl]piperazine
21-[2-(diphenylmethoxy)ethyl]piperazine1-(2-chloroethyl)-4-nitrobenzene1-[2-(diphenylmethoxy)ethyl]-4-[2-(4-nitrophenyl)ethyl]-piperazine
31-[2-(diphenylmethoxy)ethyl]-4-[2-(4-nitrophenyl)ethyl]-piperazineN/A (Reduction)1-[2-(diphenylmethoxy)ethyl]-4-[2-(4-aminophenyl)ethyl]-piperazine
41-[2-(diphenylmethoxy)ethyl]-4-[2-(4-aminophenyl)ethyl]-piperazineThiophosgene (B130339)1-[2-(diphenylmethoxy)ethyl]-4-[2-(4-isothiocyanatophenyl)ethyl]-piperazine (this compound)

Table 1: Precursor compounds and intermediates in the synthesis of this compound.

The final step of the synthesis involves the reaction of the amino-substituted precursor with thiophosgene in a chloroform-water biphasic system, with sodium bicarbonate acting as a base. This reaction is conducted at room temperature. nih.gov

Molecular Mechanism of Action of Deep Ncs on Dopamine Transporter Dat

Irreversible Binding Characteristics of DEEP-NCS to DAT

The inhibition of [³H]-dopamine uptake by rat striatal synaptosomes in the presence of this compound has been demonstrated to be concentration-dependent and inversely related to protein concentration. Crucially, this inhibition exhibits irreversible characteristics, as confirmed by washing experiments designed to dissociate reversible inhibitors guidetopharmacology.orgwikipedia.org. This irreversible nature suggests that this compound forms a stable, persistent association with the DAT, effectively rendering the transporter inactive over extended periods guidetopharmacology.orgwikipedia.org.

Kinetic Analysis of this compound-Mediated DAT Inhibition

Kinetic analyses of this compound's effect on dopamine (B1211576) transport reveal significant alterations in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the DAT guidetopharmacology.orgwikipedia.org. These changes are indicative of a complex inhibitory mechanism that goes beyond simple competitive binding.

This compound consistently induces a decrease in the Vmax for dopamine transport guidetopharmacology.orgwikipedia.org. This reduction in Vmax signifies a diminished capacity of the DAT to transport dopamine, even when substrate concentrations are saturating. The decrease in Vmax is a hallmark of non-competitive or irreversible inhibition, where the inhibitor reduces the concentration of active enzyme or its catalytic efficiency sigmaaldrich.com. The recovery of Vmax for ex vivo dopamine transport following this compound inactivation occurred with a half-life (t½) of 6.1 days in rat striatum, indicating a slow turnover rate for the DAT in vivo guidetopharmacology.orgwikipedia.org.

Parameter Control (Uninhibited) This compound Treated (Inhibited)
Vmax High Decreased
t½ for DAT recovery N/A 6.1 days
Kinetic Parameter Effect of this compound Implication
Vmax Decreased Reduced maximal transport capacity
Km Increased Altered apparent affinity for dopamine
Inhibition Type Irreversible, Non-Competitive Component Stable, persistent blockade affecting both capacity and affinity

Advanced Spectroscopic and Computational Approaches to this compound-DAT Interaction

While the provided research findings comprehensively detail the in vitro and ex vivo pharmacological and kinetic aspects of this compound interaction with DAT, specific applications of advanced spectroscopic and computational approaches directly to the this compound-DAT interaction were not explicitly described in the available literature guidetopharmacology.orgwikipedia.org. However, such methodologies are generally invaluable in modern biochemical and pharmacological research for elucidating molecular interactions at an atomic level.

Spectroscopic techniques, such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM), can provide detailed structural and dynamic information about protein-ligand complexes, including binding sites, conformational changes upon ligand binding, and the nature of chemical bonds formed. Computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, can complement experimental data by predicting binding poses, calculating binding affinities, simulating the dynamics of the interaction, and elucidating the energetic landscape of the binding process. These methods could theoretically be employed to further dissect the precise molecular details of how this compound irreversibly binds to and inhibits the DAT, providing a deeper understanding of the specific residues involved in the irreversible modification and the conformational changes induced by the isothiocyanate moiety.

Pharmacological Selectivity Profile of Deep Ncs

Differential Inhibition Across Monoamine Transporters

While DEEP-NCS exhibits strong potency and selectivity for the DAT, it demonstrates significantly less potency on other monoamine transporters, specifically those for noradrenaline and serotonin (B10506), and also on choline (B1196258) transport. wikipedia.orgwikipedia.orgwikipedia.org Despite its moderate selectivity for DAT, in vitro experiments confirm that this compound still interacts with neuronal transporters for noradrenaline (NA) and serotonin (5-HT). wikipedia.org

Table 1: Differential Inhibition Profile of this compound

Transporter TargetIn Vitro ActivityEx Vivo Activity (300 pmol this compound)Key Findings
Dopamine (B1211576) Transporter (DAT)Potent, irreversible inhibition. wikipedia.orgwikipedia.orgSub-totally reduced uptake and mazindol binding. wikipedia.orgwikipedia.orgID50 values: 15 ± 0.95 pmol (8 ng) for [3H]-DA uptake; 13 ± 0.97 pmol (6.9 ng) for [3H]-mazindol binding per striatum. wikipedia.org
Noradrenaline Transporter (NET)Less potent inhibition. wikipedia.orgwikipedia.orgwikipedia.orgNot explicitly quantified as "moderately decreased" in the provided text.Recognizes neuronal transporters for NA. wikipedia.org
Serotonin Transporter (SERT)Less potent inhibition. wikipedia.orgwikipedia.orgwikipedia.orgModerately decreased transport. wikipedia.orgwikipedia.orgClomipramine (B1669221) pretreatment was observed to reduce the this compound-elicited decrease in serotonin uptake without affecting other indices. wikipedia.orgwikipedia.org
Choline Transporter (ChT)Devoid of any marked effect. wikipedia.orgModerately decreased transport. wikipedia.orgwikipedia.orgLack of marked effect suggests no non-specific alkylation of all proteins, despite some moderate decrease observed ex vivo. wikipedia.org

Activity of this compound on Noradrenaline Transporter

This compound demonstrates less potency in inhibiting noradrenaline transport compared to its robust effect on dopamine uptake. wikipedia.orgwikipedia.orgwikipedia.org While it does recognize neuronal transporters for noradrenaline, its selectivity remains moderate, primarily favoring the dopamine transporter. wikipedia.org

Activity of this compound on Serotonin Transporter

Similar to its effect on noradrenaline transport, this compound is less potent in inhibiting serotonin transport. wikipedia.orgwikipedia.orgwikipedia.org Ex vivo studies involving 300 pmol of this compound resulted in a moderate decrease in serotonin transport. wikipedia.orgwikipedia.org Notably, a pretreatment with clomipramine (16 mg kg−1 i.p. 1 hour before) was found to mitigate the this compound-induced reduction in serotonin uptake without influencing other observed effects. wikipedia.orgwikipedia.org

Activity of this compound on Choline Transporter

This compound was found to be less potent on choline transport. wikipedia.orgwikipedia.orgwikipedia.org Specifically, in vitro and ex vivo assessments indicated that this compound was largely "devoid of any marked effect" on the choline transporter. wikipedia.org This observation was significant as it suggested that the compound did not induce non-specific alkylation of all proteins, despite the choline transporter sharing some structural homology with the DAT. wikipedia.org However, under specific ex vivo conditions with 300 pmol this compound, a moderate decrease in choline transport was also noted. wikipedia.orgwikipedia.org

Methodological Considerations for Assessing Selectivity in Neurotransmitter Systems

Assessing the selectivity of compounds like this compound across various neurotransmitter systems, particularly monoamine transporters, involves several methodological considerations. A significant challenge lies in obtaining homogeneous competitive displacement data for inhibitors, with reuptake experiments often being more readily available. wikipedia.org Furthermore, variations in species from which tissues or cells are derived for determining K_i or IC_50 values can impact the consistency and comparability of collected data. wikipedia.org

Computational studies, including molecular docking and 3D-quantitative structure-activity relationship (QSAR) models, play a crucial role in predicting the potency and selectivity of monoamine transporter inhibitors. wikipedia.orgfishersci.caguidetopharmacology.org These methods aim to elucidate the molecular basis of transporter inhibition and highlight structural differences in protein arrangements that dictate varying activities against human dopamine (hDAT), noradrenaline (hNET), and serotonin (hSERT) transporters. wikipedia.orgfishersci.ca The homology among these transporters (e.g., hDAT/hNET = 67%, hDAT/hSERT = 50%, hNET/hSERT = 53%) underscores the complexity of achieving high selectivity. wikipedia.org

Experimental approaches often involve the use of cell lines, such as HEK293 cells, engineered to overexpress specific monoamine transporters (MATs) or organic cation transporters (OCTs) for uptake studies. cenmed.com This allows for a direct comparison of compound uptake across different transporters. cenmed.com The activity of MATs is also subject to regulation at the post-translational level through modifications like phosphorylation and N-linked glycosylation, which can influence transporter function. guidetopharmacology.org Additionally, the transport mechanisms of MATs are known to be dependent on the co-transport of ions like Na+ and Cl-. guidetopharmacology.org

Deep Ncs As a Research Tool for Dopamine Transporter Turnover Studies

In Vitro and Ex Vivo Models for DEEP-NCS Application in Neurobiological Research

This compound has been extensively applied in both in vitro and ex vivo experimental models to characterize its effects on dopamine (B1211576) transport and to study DAT kinetics. In vitro, this compound demonstrates a concentration-dependent and irreversible inhibition of [³H]-dopamine uptake by rat striatal synaptosomes wikipedia.orgnih.gov. This inhibition is observed to be inversely related to the protein concentration in the assays, with an IC₅₀ of 0.13 ± 0.015 µM for 50 µg protein in a 1 ml incubation volume wikipedia.org. The inhibition of dopamine uptake by this compound results from changes in both the maximal velocity (Vmax) and the Michaelis-Menten constant (KM) of the transporter wikipedia.orgnih.gov.

Beyond its primary effect on dopamine uptake, this compound exhibits a notable selectivity profile. At concentrations that significantly block [³H]-dopamine uptake (e.g., 1 µM this compound blocking 81%), its inhibitory effect on the specific transport of [³H]-serotonin and [³H]-choline in crude synaptosomal suspensions from rat striatum is considerably less pronounced, reducing them by 52% and 4%, respectively wikipedia.org. This selectivity underscores its utility for targeted investigations of DAT without extensive interference with other monoamine transporters wikipedia.orgnih.gov.

In ex vivo models, unilateral intrastriatal injections of this compound in rats lead to dose-dependent decreases in both ex vivo dopamine uptake and [³H]-mazindol binding, a common ligand for DAT wikipedia.orgnih.gov. For instance, 300 pmol of this compound in a specific cyclodextrin-dimethylsulphoxide solution sub-totally reduced ex vivo dopamine uptake and mazindol binding, with these reductions being specific to the this compound-injected striata wikipedia.orgnih.gov. A pretreatment with clomipramine (B1669221) was found to reduce the this compound-elicited decrease in serotonin (B10506) uptake without affecting other indices, further highlighting the compound's specific impact on DAT wikipedia.orgnih.gov.

Quantification of DAT Recovery Rates Post-DEEP-NCS Inactivation

A key application of this compound is the quantification of DAT recovery rates following its irreversible inactivation. By irreversibly binding to and inhibiting DAT, this compound allows researchers to monitor the subsequent regeneration of functional transporters, providing a measure of the DAT turnover rate wikipedia.orgnih.gov.

Studies involving unilateral intrastriatal injection of this compound (300 pmol) in rats demonstrated a significant blockade of both ex vivo [³H]-dopamine uptake and [³H]-mazindol binding wikipedia.orgnih.gov. The inhibition of uptake, initially around 95% one day post-injection, gradually decreased over time, with dopamine transport recovering to 54% and 88% of control levels 6 and 18 days after injection, respectively wikipedia.org. The recovery profile for [³H]-mazindol binding was observed to be similar wikipedia.org.

The half-life (t½) for DAT recovery after this compound injection was calculated to be approximately 5.3–6.9 days, with a reported average of 6.1 days wikipedia.orgnih.gov. This value is considered to represent the actual turnover rate of DAT in vivo wikipedia.orgnih.gov.

Table 1: Dopamine Transporter (DAT) Recovery Post-DEEP-NCS Inactivation in Rat Striatum

Measurement MethodTime Post-DEEP-NCS InjectionDAT Recovery (% of Control)Half-Life (t½)Citation
Ex vivo [³H]-DA uptake1 day~5% (95% inhibition)6.1 days wikipedia.orgnih.gov
6 days54% wikipedia.org
18 days88% wikipedia.org
[³H]-mazindol bindingSimilar time-courseSimilar recovery profile wikipedia.org

Utility of this compound in Investigating Transporter Dynamics in Physiological Systems

The irreversible and selective nature of this compound makes it an invaluable tool for investigating dopamine transporter dynamics within physiological systems. By providing a method to acutely and profoundly inactivate DAT, this compound allows for the direct measurement of the rate at which new, functional transporters are synthesized and inserted into the neuronal membrane wikipedia.orgnih.gov.

The derived half-life of approximately 6 days for rat striatal DAT, as determined using this compound, offers a direct estimation of the physiological turnover rate of this crucial protein in vivo wikipedia.orgnih.gov. This information is fundamental for understanding the homeostatic mechanisms that regulate dopamine neurotransmission and for modeling the long-term effects of drugs that interact with DAT. Such insights are vital for neurobiological research, including studies on neurodegenerative diseases like Parkinson's disease, where DAT function is compromised, and in understanding the adaptive changes that occur in response to transporter modulation wikipedia.orgnih.gov.

Theoretical Implications of Deep Ncs Studies on Target Turnover Kinetics

Contributions of DEEP-NCS Research to Pharmacodynamic Modeling

Pharmacodynamic (PD) modeling seeks to understand the relationship between drug concentration and the observed effect over time. Research on this compound has contributed to this field by providing a clear model for the effects of irreversible inhibition on a specific neuronal target. The irreversible binding of this compound to the dopamine (B1211576) transporter allows for the isolation and study of the transporter's recovery rate, a key parameter in PD models.

Studies have shown that the inhibition of [3H]-dopamine uptake by this compound in rat striatal synaptosomes is concentration-dependent and irreversible. nih.gov This irreversible action simplifies one aspect of the pharmacodynamic equation, as the dissociation constant (Koff) of the drug-target complex is effectively zero. This allows researchers to focus on the synthesis and degradation rates of the target protein, in this case, the dopamine transporter.

The use of this compound in in vivo studies has demonstrated its utility in quantifying the physiological half-life of DAT. nih.gov Following intrastriatal injection of this compound, the recovery of dopamine uptake provides a direct measure of the rate at which new transporter proteins are synthesized and inserted into the neuronal membrane. This data is invaluable for constructing and validating pharmacodynamic models that aim to predict the long-term effects of drugs that target the dopamine system.

Table 1: In Vitro Inhibition of [3H]-Dopamine Uptake by this compound

Parameter Value
Inhibition Type Irreversible
Key Finding Inhibition is concentration-dependent
Effect on Vmax Decrease
Effect on KM Decrease

Data sourced from studies on rat striatal synosomes. nih.gov

Conceptual Frameworks for Understanding Irreversible Inhibitor Kinetics in Biological Systems

The study of this compound provides a practical example for understanding the kinetics of irreversible inhibitors in a biological context. Unlike reversible inhibitors, which establish an equilibrium between binding and dissociation from their target, irreversible inhibitors form a stable, often covalent, bond. ucl.ac.uk This leads to a progressive decrease in the number of available functional targets over time.

The kinetic model for irreversible inhibition involves an initial binding step to form a non-covalent complex (E-I), followed by the formation of the irreversible covalent bond (E-I*):

E + I ⇌ E-I → E-I*

With this compound, its potent and selective nature allows for the targeted study of this process at the dopamine transporter. The observed changes in the maximal velocity (Vmax) of dopamine transport following this compound treatment are a direct reflection of the reduction in the number of functional DAT units. nih.gov This provides a clear experimental system to illustrate the core principles of irreversible inhibition kinetics.

Advanced Interpretations of DAT Turnover Rates in Neurochemical Research

Research utilizing this compound has enabled more advanced interpretations of dopamine transporter (DAT) turnover rates. By irreversibly blocking the existing population of DAT, this compound allows for the direct measurement of the transporter's recovery, which is indicative of its synthesis and trafficking to the cell surface.

Ex vivo studies following a single intrastriatal injection of this compound have shown a time-dependent recovery of dopamine uptake. nih.gov This recovery curve provides a quantitative measure of the DAT turnover rate in a living system. The finding that the physiological half-life of the rat striatal DAT is approximately 6 days is a direct outcome of such experiments. nih.gov

This information is critical for understanding the long-term regulation of the dopamine system and its response to various pharmacological or pathological challenges. For instance, knowing the baseline turnover rate of DAT can help in predicting the duration of action of irreversible DAT inhibitors and can provide insights into how diseases like Parkinson's, which affect dopamine neurons, might alter the dynamics of DAT expression and function.

Table 2: Ex Vivo Effects of Intrastriatal this compound Injection

Parameter Observation
Dopamine Uptake Dose-dependent decrease
Mazindol Binding Dose-dependent decrease
DAT Half-life Approximately 6 days

Data obtained from studies in rats. nih.gov

Compound Names

AbbreviationFull Chemical Name
This compound1-[2-(diphenylmethoxy)ethyl]-4-[2-(4-isothiocyanatophenyl)ethyl]-piperazine
DATDopamine Transporter

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